3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride
Description
Properties
IUPAC Name |
1,1-dimethyl-3-piperidin-4-ylurea;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-11(2)8(12)10-7-3-5-9-6-4-7;;/h7,9H,3-6H2,1-2H3,(H,10,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBOLXYFDOQJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCNCC1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride typically involves the reaction of 3,3-dimethyl-1-(piperidin-4-yl)urea with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity.
Chemical Reactions Analysis
3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Antidiabetic Activity
Research indicates that 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride exhibits promising antidiabetic properties. It has been shown to modulate glucose metabolism and enhance insulin sensitivity, making it a candidate for treating type 2 diabetes. Studies have demonstrated its interaction with insulin signaling pathways, suggesting that it may improve metabolic health in diabetic models.
Neuroprotective Effects
The compound's ability to penetrate the blood-brain barrier positions it as a potential therapeutic agent for neurodegenerative diseases. Investigations into its neuroprotective effects reveal that it may mitigate oxidative stress and inflammation in neural tissues, which are critical factors in conditions such as Alzheimer's disease.
Cancer Research
In cancer studies, compounds structurally related to 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride have been evaluated for their ability to inhibit tyrosine kinases involved in tumor growth. This suggests that similar derivatives could be explored for their anticancer potential .
Case Study 1: Antidiabetic Effects
A study conducted on diabetic rat models demonstrated that administration of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin signaling pathways.
Case Study 2: Neuroprotection
In vitro experiments using neuronal cell lines exposed to oxidative stress revealed that the compound significantly reduced cell death rates compared to untreated controls. The results suggest its potential application in therapies for neurodegenerative diseases.
Case Study 3: Cancer Cell Line Studies
Research involving various cancer cell lines showed that derivatives of the compound inhibited cell proliferation effectively. The findings indicate its potential role as an anticancer agent through the modulation of cellular signaling pathways related to tumor growth .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride
- Structure : Contains a piperidine ring substituted with a diphenylmethoxy group.
- Properties: Melting Point (MP): Not explicitly reported in available sources. Applications: Primarily used in research for receptor-binding studies due to its bulky aromatic substituents. Regulatory Status: Listed in EPA ChemView and IUCLID databases, indicating industrial relevance .
Diphenylpyraline Hydrochloride
- Structure : 4-(Diphenylmethoxy)-1-methylpiperidine hydrochloride.
- Properties :
- Contrast : The methyl group on the piperidine nitrogen in diphenylpyraline enhances lipophilicity, whereas the urea group in 3,3-dimethylurea derivatives may improve aqueous solubility and target specificity.
1-(2-Oxaadamantan-1-yl)-3-(1-(methylsulfonyl)piperidin-4-yl)urea
- Structure : Urea-linked 2-oxaadamantane and methylsulfonyl-piperidine groups.
- Properties :
- Contrast : The adamantane moiety in this compound increases rigidity and metabolic stability compared to the simpler dimethyl-substituted urea in the target compound.
Physicochemical and Functional Comparison
Key Research Findings
Synthetic Accessibility :
- 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride shares synthetic routes with other piperidine-urea compounds, such as biphasic reactions using triphosgene (common in urea formation) . However, its dihydrochloride form requires additional purification steps compared to neutral analogues.
- Diphenylpyraline’s higher yield (18g) suggests scalability advantages over urea derivatives, which often have lower yields due to intermediate instability .
Biological Interactions: Urea derivatives with piperidine rings exhibit enhanced binding to amine receptors or transporters. For example, methylsulfonyl-piperidine-urea derivatives show nanomolar affinity for kinase targets , whereas 3,3-dimethyl substitution may alter steric interactions.
Regulatory and Safety Profiles :
- Compounds like 4-(diphenylmethoxy)piperidine hydrochloride are tracked by EPA and EFSA for occupational exposure limits , but data on 3,3-dimethylurea analogues are sparse, highlighting a research gap.
Biological Activity
3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dimethyl group and a urea moiety. Its chemical structure is pivotal for its biological activity, influencing interactions with various molecular targets.
The biological effects of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride are primarily attributed to its ability to bind with specific receptors and enzymes, modulating their activity. Key mechanisms include:
- Receptor Modulation : The compound interacts with various receptors, potentially influencing signaling pathways related to insulin sensitivity and neuroprotection.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its antidiabetic effects.
Antidiabetic Effects
Research indicates that 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride enhances glucose metabolism and insulin sensitivity. A study demonstrated that the compound effectively modulates insulin signaling pathways, which is critical for managing diabetes mellitus .
Neuroprotective Properties
The compound has shown promise in models of neurodegeneration. Its ability to penetrate the blood-brain barrier allows it to exert protective effects against oxidative stress and inflammation in neural tissues. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Activity
Preliminary studies suggest that 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, indicating potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50 (nM) |
|---|---|---|
| 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride | Antidiabetic, neuroprotective, anticancer | N/A |
| N,N-Dimethyl-N'-(4-piperidinyl)urea hydrochloride | CXCR3 antagonist | 16 |
| Urea derivative (e.g., Glibenclamide) | Antidiabetic | 0.5 |
Study 1: Antidiabetic Mechanism
In a controlled study on diabetic rats, administration of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride resulted in significant reductions in blood glucose levels compared to the control group. The compound improved insulin sensitivity by enhancing GLUT4 translocation in muscle tissues .
Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of the compound involved treating neuronal cell cultures exposed to oxidative stress. Results indicated that pre-treatment with 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride significantly reduced cell death and apoptosis markers compared to untreated controls .
Q & A
Q. What are the recommended synthetic routes for 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride?
The synthesis typically involves:
- Step 1 : Formation of the urea linkage via coupling agents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), reacting piperidin-4-amine with dimethylcarbamoyl chloride .
- Step 2 : Salt formation by treating the free base with hydrochloric acid to yield the dihydrochloride salt .
- Optimization : Use anhydrous solvents (e.g., dichloromethane) and bases like triethylamine to neutralize HCl byproducts. Reaction monitoring via TLC or LC-MS is recommended .
Q. How can researchers ensure the purity of this compound during synthesis?
Purity validation requires:
- Analytical Techniques :
- Purification : Recrystallization from ethanol/water mixtures or column chromatography for intermediates .
Q. What are the critical storage conditions to maintain compound stability?
- Temperature : Store at 2–8°C in airtight containers.
- Light/Moisture : Protect from light and humidity using desiccants .
- Long-term Stability : Perform accelerated degradation studies under stress conditions (e.g., 40°C/75% RH) to establish shelf life .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation .
- Molecular Dynamics Simulations : Predict solvent effects and reaction kinetics for optimizing coupling agent efficiency .
- Machine Learning : Train models on existing urea derivative syntheses to predict optimal conditions (e.g., temperature, solvent ratios) .
Q. What strategies resolve contradictory data in biological activity assays?
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify false positives .
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability tests to confirm target specificity .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., N-(piperidinyl)ureas) to contextualize discrepancies .
Q. How can researchers design experiments to study receptor selectivity?
- Comparative Binding Studies : Use radioligand displacement assays (e.g., with CB1/CB2 cannabinoid receptors) to measure Ki values against analogs .
- Structural Modifications : Introduce substituents (e.g., fluorination at the piperidine ring) and compare activity via SPR or ITC .
- In Silico Docking : Map binding poses to receptor crystal structures (e.g., PDB entries) to identify key interactions .
Q. What advanced analytical techniques characterize degradation products?
Q. How do solvent and pH conditions affect salt formation efficiency?
- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) vs. alcohols for hydrochloride salt crystallization .
- pH Titration : Adjust pH to 2–3 using HCl to maximize dihydrochloride yield, monitored via in-line pH probes .
- Counterion Studies : Compare hydrochloride with other salts (e.g., sulfate) for solubility and crystallinity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
